Home > Products > Screening Compounds P2849 > alpha-Helical-corticotropin-releasing factor (9-41)
alpha-Helical-corticotropin-releasing factor (9-41) - 99658-03-4

alpha-Helical-corticotropin-releasing factor (9-41)

Catalog Number: EVT-3167952
CAS Number: 99658-03-4
Molecular Formula: C22H25IN2O6
Molecular Weight: 540.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-Helical corticotropin-releasing factor (9-41) is synthesized based on the natural corticotropin-releasing factor, which is produced in the hypothalamus. The compound is classified under neuropeptides and is particularly noted for its role in modulating stress-related responses in the body. Its CAS number is 99658-03-4, and it has a molecular formula of C₁₆₆H₂₇₄N₄₆O₅₃S₂, indicating a complex structure with multiple amino acids contributing to its functionality .

Synthesis Analysis

The synthesis of alpha-helical corticotropin-releasing factor (9-41) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with a resin that contains a protected amino acid, usually Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids.
  2. Coupling Reactions: Each amino acid is coupled using coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Diisopropylcarbodiimide) to facilitate amide bond formation.
  3. Deprotection Steps: After each coupling step, the Fmoc group is removed using a base like piperidine, allowing for the next amino acid to be added.
  4. Final Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography to achieve the desired purity level.

The final product typically exhibits high purity (>97%) as confirmed by analytical techniques such as mass spectrometry .

Molecular Structure Analysis

The molecular structure of alpha-helical corticotropin-releasing factor (9-41) features an alpha-helical conformation that is crucial for its interaction with corticotropin-releasing factor receptors.

Structural Characteristics

  1. Peptide Sequence: The sequence consists of 41 amino acids, including key residues that contribute to its helical structure.
  2. Helical Stability: The alpha-helical conformation is stabilized by hydrogen bonds between the backbone amides of amino acids spaced four residues apart.
  3. Hydrophobic Interactions: The presence of hydrophobic residues allows for effective binding to receptor sites, facilitating its antagonistic action against corticotropin-releasing factor receptors .
Chemical Reactions Analysis

Alpha-helical corticotropin-releasing factor (9-41) participates in several chemical interactions primarily through its binding to specific receptors.

Key Reactions

  1. Binding Interactions: The peptide forms non-covalent interactions with corticotropin-releasing factor receptors, including hydrogen bonds and hydrophobic interactions.
  2. Agonist versus Antagonist Activity: While natural corticotropin-releasing factor acts as an agonist, alpha-helical corticotropin-releasing factor (9-41) functions as an antagonist by blocking these receptor sites, thus inhibiting downstream signaling pathways associated with stress responses .
Mechanism of Action

The mechanism of action for alpha-helical corticotropin-releasing factor (9-41) involves its competitive inhibition at the corticotropin-releasing factor receptors.

Detailed Mechanism

  1. Receptor Binding: Upon administration, the peptide binds to both corticotropin-releasing factor receptor 1 and receptor 2, preventing natural ligands from activating these receptors.
  2. Signal Transduction Inhibition: By blocking receptor activation, alpha-helical corticotropin-releasing factor (9-41) disrupts signal transduction pathways that lead to stress-induced physiological responses such as cortisol release from the adrenal glands.
  3. Biological Implications: This antagonistic action can have therapeutic implications in conditions characterized by excessive stress responses or anxiety disorders .
Physical and Chemical Properties Analysis

Alpha-helical corticotropin-releasing factor (9-41) exhibits several notable physical and chemical properties.

Applications

Alpha-helical corticotropin-releasing factor (9-41) has several scientific applications primarily in research related to stress physiology and neuropharmacology.

Key Applications

  1. Stress Research: Used extensively in studies investigating the mechanisms underlying stress responses and anxiety disorders.
  2. Pharmacological Studies: Serves as a tool for developing potential therapeutic agents targeting corticotropin-releasing factor receptors.
  3. Animal Models: Employed in animal models to assess the effects of stress modulation on behavior and physiology .
Introduction to Alpha-Helical CRF (9-41) in Neuroendocrine Research

Alpha-helical corticotropin-releasing factor (9-41) (αh-CRF(9-41)) represents a pivotal pharmacological tool in neuroendocrinology, specifically engineered as a competitive antagonist of corticotropin-releasing factor (CRF) receptors. This 33-amino acid peptide, derived from the native 41-amino acid CRF structure, embodies a rational deletion strategy (removal of N-terminal residues 1-8) combined with strategic substitutions to stabilize an α-helical conformation critical for receptor binding [8] [9]. Its development marked a transformative advancement, enabling researchers to selectively block CRF signaling pathways with unprecedented precision. By antagonizing both CRF receptor type 1 (CRF₁R) and type 2 (CRF₂R), albeit with differential affinity (Ki = 17 nM for human CRF₁R, 5 nM for rat CRF₂α, and 0.97 nM for mouse CRF₂β) [9] [10], αh-CRF(9-41) has facilitated the dissection of CRF's multifaceted roles in stress physiology, behavior, and autonomic regulation. Its enduring significance lies in its ability to probe causal relationships between CRF activation and downstream physiological effects across central and peripheral systems.

Historical Discovery and Development as a CRF Receptor Antagonist

The genesis of αh-CRF(9-41) is inextricably linked to the isolation and characterization of CRF itself. Following Vale's landmark identification of ovine CRF in 1981 [5], intense efforts focused on developing receptor antagonists to decipher CRF's physiological roles. Early structure-activity relationship (SAR) studies revealed that the N-terminal segment (residues 1-8) of native CRF was essential for receptor activation but dispensable for binding. This insight led to the synthesis of truncated analogs, culminating in αh-CRF(9-41) – a molecule designed to competitively occupy CRF receptors without initiating signal transduction [3] [8].

Key milestones in its development include:

  • Proof of Antagonism (1989): Seminal studies demonstrated that intravenous αh-CRF(9-41) effectively blocked central noradrenaline-induced ACTH secretion in vivo, providing the first direct evidence for endogenous CRF's role in this pathway [1].
  • Structural Optimization: The incorporation of substitutions (e.g., Met → norleucine/Nle) enhanced peptide stability against oxidation while maintaining the α-helical conformation crucial for high-affinity receptor interaction [3] [8].
  • Receptor Subtype Characterization: While initially characterized as a non-selective antagonist, later research revealed its higher potency at CRF₂ receptors compared to CRF₁ receptors, laying groundwork for the development of more selective antagonists like astressin and astressin-2B [3] [4].

Table 1: Key Properties of Alpha-Helical CRF (9-41)

PropertyDetail
Amino Acid SequenceH-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Met-Leu-Glu-Met-Ala-Lys-Ala-Glu-Gln-Glu-Ala-Glu-Gln-Ala-Ala-Leu-Asn-Arg-Leu-Leu-Leu-Glu-Glu-Ala-NH₂ [9] [10]
Molecular Weight3826.34 g/mol
Receptor Affinity (Ki)CRF₁: ~17 nM (human), CRF₂α: ~5 nM (rat), CRF₂β: ~0.97 nM (mouse)
Primary MechanismCompetitive antagonist of CRF₁R and CRF₂R

Table 2: Historical Milestones in Alpha-Helical CRF (9-41) Research

YearMilestoneSignificance
1981Isolation and characterization of ovine CRF by Vale et al. [5]Provided the foundational peptide structure for antagonist development.
1989αh-CRF(9-41) shown to block central NA-induced ACTH secretion [1]Established role of endogenous CRF in HPA axis activation by catecholamines.
1993Characterization of CRF-induced autonomic/EEG effects reversed in rabbits [2]Demonstrated central antagonism beyond HPA axis modulation.
2012Identification of limitations in reversing chronic visceral hypersensitivity [7]Highlighted context-dependent efficacy of CRF receptor blockade.

Role in Advancing Understanding of CRF Signaling Pathways

Alpha-helical CRF(9-41) has been instrumental in elucidating the complex circuitry and diverse physiological functions governed by CRF signaling. Its application across experimental paradigms has revealed CRF's roles far beyond its canonical function in HPA axis activation:

  • HPA Axis Specificity: By blocking CRF-induced ACTH release without affecting baseline secretion [1], αh-CRF(9-41) provided critical evidence for the tonic role of endogenous CRF in stress-induced, but not basal, glucocorticoid output. This established a fundamental principle of HPA axis regulation: CRF is essential for mounting the stress response but shares regulatory duties (e.g., with arginine vasopressin) under basal conditions.

  • Central Behavioral Integration: Studies using central (intracerebroventricular or site-specific) administration of αh-CRF(9-41) revealed CRF's direct neuromodulatory effects. It reversed CRF-potentiated acoustic startle responses and fear-conditioned freezing behaviors [9], directly implicating endogenous CRF signaling in anxiety-like states. Furthermore, its ability to block CRF-induced inhibition of food intake [9] [10] uncovered CRF's role as a central satiety and stress-anorexia signal, linking emotional state to metabolic regulation.

  • Autonomic & Physiological Regulation: Beyond behavior, αh-CRF(9-41) administration reversed CRF-induced autonomic changes in animal models. In rabbits, it rapidly normalized CRF-mediated decreases in cortical EEG power spectrum, hyperthermia, tachypnea, and biphasic heart rate changes [2]. This highlighted CRF's role as a master coordinator of integrated stress responses across neurophysiological domains.

  • Peripheral Inflammatory & Visceral Pathways: Crucially, αh-CRF(9-41) helped identify divergent roles for central vs. peripheral CRF receptors. While effectively preventing stress-induced mast cell degranulation and visceral hypersensitivity in maternally separated rats when administered before stress, it failed to reverse established hypersensitivity [7]. This key finding suggested that chronic stress triggers CRF-independent mechanisms downstream of initial mast cell activation, reshaping understanding of stress-related gastrointestinal disorders like IBS.

  • Molecular Mechanisms of Receptor Antagonism: Structural analyses revealed that αh-CRF(9-41) binds the extracellular domain (N-domain) of CRF receptors with high affinity, competitively preventing the engagement of the native agonist's C-terminal segment with the receptor's juxtamembrane (J-domain) required for full activation [8] [10]. This "two-domain" binding model, where antagonists primarily occupy the N-domain without facilitating the conformational change needed for G-protein coupling, was substantiated using this peptide. NMR studies confirm its stable α-helical structure from residues 9 to 41, crucial for mimicking the bioactive conformation of CRF while lacking the N-terminal activation epitope [8].

Table 3: Physiological Systems Probed Using Alpha-Helical CRF (9-41) Antagonism

System/ProcessEffect of αh-CRF(9-41) BlockadeImplication
HPA Axis ActivationBlocks stress-induced ACTH/cortisol rise; minimal effect on basal levels [1]Confirms CRF as primary mediator of stress-induced HPA activation.
Anxiety/Fear BehaviorsReverses CRF-potentiated startle and conditioned fear responses [9]Implicates endogenous CRF in acute anxiety states.
Food IntakeBlocks CRF-induced anorexia [9] [10]Links CRF signaling to stress-related appetite suppression.
Autonomic FunctionReverses CRF-induced EEG changes, hyperthermia, tachypnea, cardiac effects [2]Demonstrates CRF's role in integrated physiological stress responses.
Visceral SensitivityPrevents, but does not reverse, chronic stress-induced hypersensitivity in gut [7]Suggests CRF initiates, but doesn't maintain, chronic gut hypersensitivity.
Neurotransmitter ReleaseModulates CRF-evoked amino acid release in amygdala [9]Reveals site-specific neuromodulatory actions of CRF.

The legacy of αh-CRF(9-41) extends beyond its direct findings. Its limitations – particularly its relatively short half-life and lack of receptor subtype selectivity compared to later antagonists like astressin-B or non-peptide molecules – spurred the development of more refined pharmacological tools [3] [4] [8]. Furthermore, its inability to reverse certain chronic stress effects [7] highlighted the complexity and plasticity of CRF systems, suggesting irreversible neural or peripheral adaptations occur downstream of initial receptor activation in pathological states. Nevertheless, it remains a foundational tool whose application continues to clarify the intricate biology of the CRF system in health and disease.

Properties

CAS Number

99658-03-4

Product Name

alpha-Helical-corticotropin-releasing factor (9-41)

IUPAC Name

methyl (2S)-2-[[(3R)-3-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]-3-(2-iodophenyl)propanoate

Molecular Formula

C22H25IN2O6

Molecular Weight

540.3 g/mol

InChI

InChI=1S/C22H25IN2O6/c1-30-21(28)19(11-16-9-5-6-10-18(16)23)25-20(27)12-17(26)13-24-22(29)31-14-15-7-3-2-4-8-15/h2-10,17,19,26H,11-14H2,1H3,(H,24,29)(H,25,27)/t17-,19+/m1/s1

InChI Key

QDUCLNZKQMUVKX-MJGOQNOKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1I)NC(=O)CC(CNC(=O)OCC2=CC=CC=C2)O

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1I)NC(=O)C[C@H](CNC(=O)OCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.